GGFG Linker Enables Higher Drug-to-Antibody Ratio (DAR 8) Compared to Val-Cit Linkers (DAR ~2.7-4) in Clinically Approved ADCs
The GGFG tetrapeptide linker platform enables the synthesis of ADCs with a drug-to-antibody ratio (DAR) of 8, as demonstrated by the FDA-approved ADC Trastuzumab deruxtecan (DS-8201a) [1]. In direct clinical comparison, Trastuzumab duocarmazine (SYD985), which employs a Val-Cit (vc) cleavable linker conjugated to the same HER2-targeting antibody trastuzumab, achieves a DAR of only 2.7 [2]. This difference in achievable DAR reflects the distinct conjugation chemistry and steric tolerance of the GGFG-based linker system. The PEG4 spacer component in NH2-PEG4-GGFG-NH-CH2-O-CH2COOH contributes to this high DAR by improving aqueous solubility and reducing inter-chain aggregation during conjugation .
| Evidence Dimension | Achievable Drug-to-Antibody Ratio (DAR) in Clinical ADCs |
|---|---|
| Target Compound Data | DAR = 8 (Trastuzumab deruxtecan with GGFG linker) |
| Comparator Or Baseline | DAR = 2.7 (Trastuzumab duocarmazine with Val-Cit linker); DAR = 4 (Disitamab vedotin with Val-Cit linker) |
| Quantified Difference | GGFG platform achieves 2.0× to 3.0× higher DAR than Val-Cit alternatives targeting the same antigen |
| Conditions | Clinical-stage ADCs targeting HER2 (trastuzumab antibody); FDA-approved products |
Why This Matters
Higher DAR directly increases the amount of cytotoxic payload delivered per antibody binding event, which can enhance tumor cell killing potency without requiring increased antibody dosing.
- [1] PMC Table 1. ADC Name, mAb, Payload, Linker, DAR, Clinical Phase. Cancers 2024, 16, 800. View Source
- [2] PMC Table 1. Trastuzumab duocarmazine (SYD985). Cancers 2024, 16, 800. View Source
